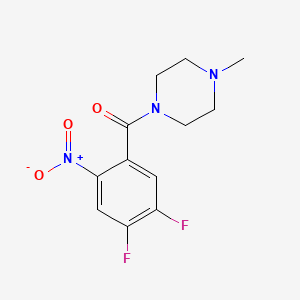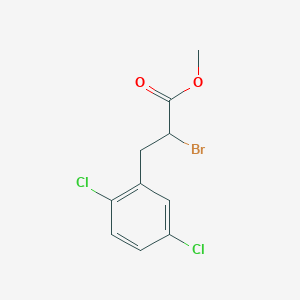
Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H9BrCl2O2 It is a derivative of propanoic acid, featuring a bromine atom and two chlorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate typically involves the esterification of 2-bromo-3-(2,5-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanoates.
Reduction: Formation of 2-bromo-3-(2,5-dichlorophenyl)propanol.
Oxidation: Formation of carboxylic acids or quinones depending on the extent of oxidation.
Applications De Recherche Scientifique
Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-3-(2,4-dichlorophenyl)propanoate
- Methyl 2-bromo-3-(3,5-dichlorophenyl)propanoate
Uniqueness
Methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may impart distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C10H9BrCl2O2 |
|---|---|
Poids moléculaire |
311.98 g/mol |
Nom IUPAC |
methyl 2-bromo-3-(2,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H9BrCl2O2/c1-15-10(14)8(11)5-6-4-7(12)2-3-9(6)13/h2-4,8H,5H2,1H3 |
Clé InChI |
YUZHVGDICOAIDZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


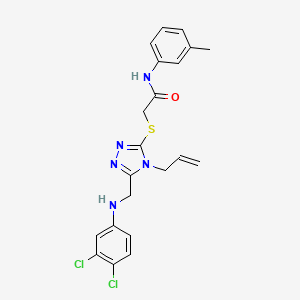
![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)
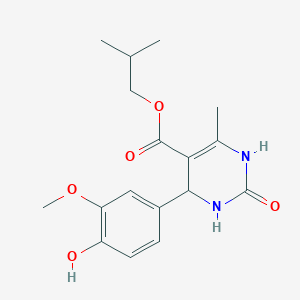
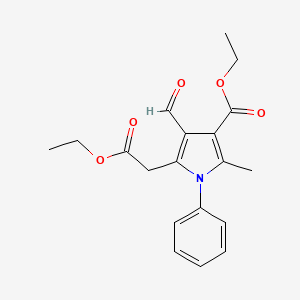
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14948810.png)
